

Application Note: In Vitro Metabolism of Deruxtecan-d5

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Compound of Interest

Compound Name: Deruxtecan-d5

Cat. No.: B12370803

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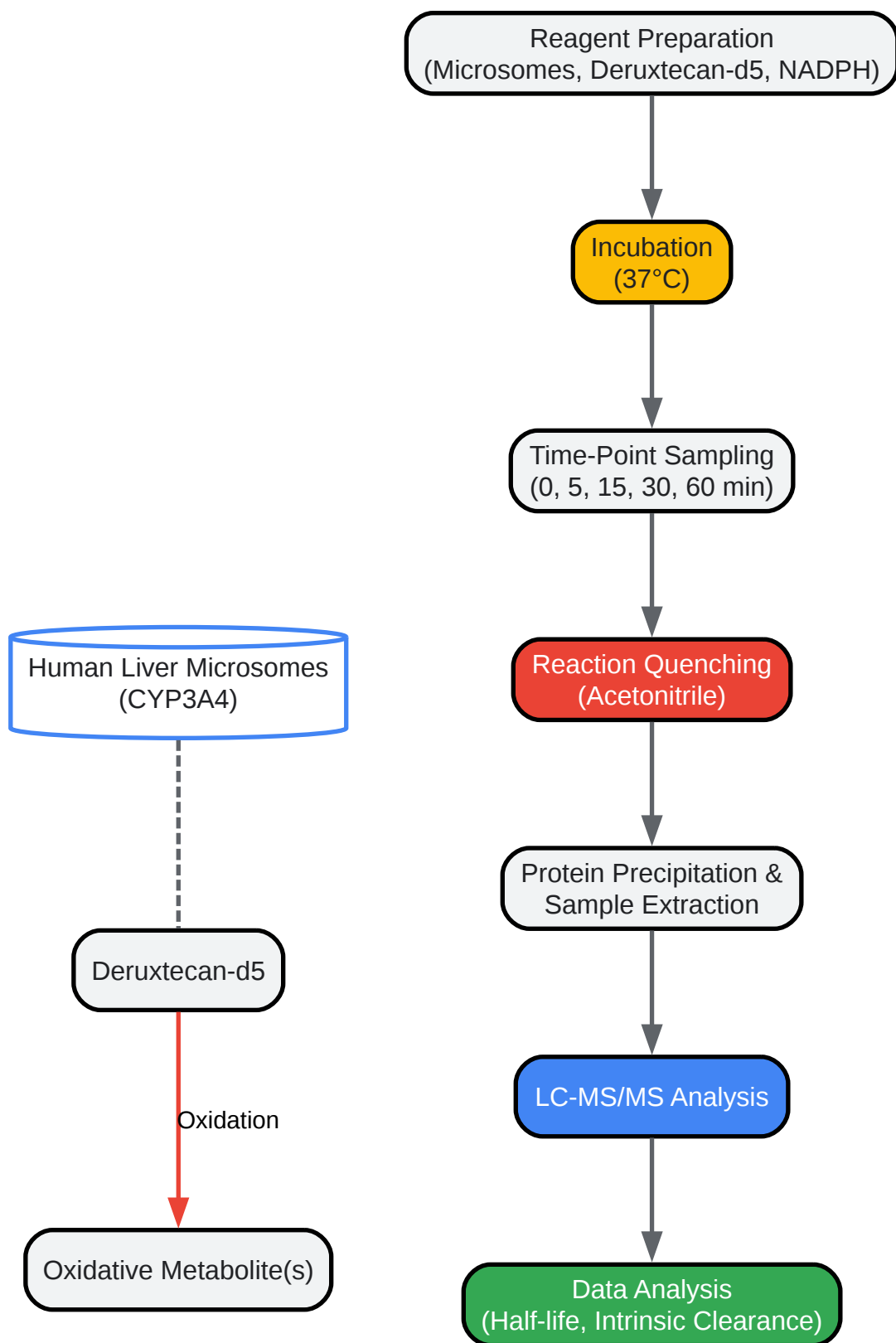
Introduction

Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), is a potent topoisomerase I inhibitor.^{[1][2]} Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. The payload, DXd, is known to be metabolized by cytochrome P450 3A4 (CYP3A4) in vitro.^[3] This application note provides a detailed protocol for assessing the in vitro metabolism of a stable isotope-labeled version of Deruxtecan, **Deruxtecan-d5**, using human liver microsomes. The use of a labeled analog facilitates precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocol outlines the experimental workflow, from incubation in a microsomal matrix to sample analysis and data interpretation. The provided methodologies are intended to enable researchers to determine key metabolic parameters such as metabolic stability (half-life, intrinsic clearance) and to identify potential metabolites.

Metabolic Pathway of Deruxtecan

The metabolism of Deruxtecan is primarily mediated by the CYP3A4 enzyme. This process typically involves oxidative reactions, leading to the formation of one or more metabolites. The exact structure of these metabolites requires detailed characterization, but a primary oxidative metabolite is often the first product in this pathway.



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References

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- 2. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 3. go.drugbank.com [go.drugbank.com]
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